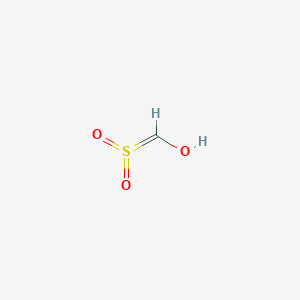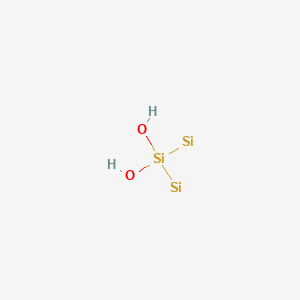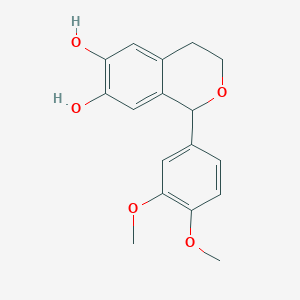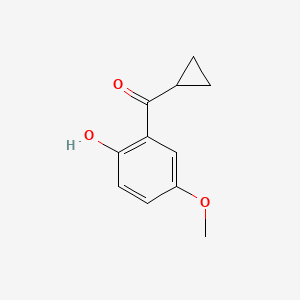methyl]- CAS No. 850011-51-7](/img/structure/B14192007.png)
Formamide, N-[[(4-methylphenyl)sulfonyl](4-nitrophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[(4-methylphenyl)sulfonylmethyl]- is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[(4-methylphenyl)sulfonylmethyl]- typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-nitrobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[(4-methylphenyl)sulfonylmethyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various sulfonamide derivatives
Scientific Research Applications
Formamide, N-[(4-methylphenyl)sulfonylmethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Formamide, N-[(4-methylphenyl)sulfonylmethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Formamide, N-[(4-methoxyphenyl)sulfonyl]-: Similar structure but with a methoxy group instead of a nitro group.
Formamide, N-[(4-ethenylphenyl)sulfonyl]-: Contains an ethenyl group instead of a nitro group
Uniqueness
Formamide, N-[(4-methylphenyl)sulfonylmethyl]- is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
850011-51-7 |
|---|---|
Molecular Formula |
C15H14N2O5S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)sulfonyl-(4-nitrophenyl)methyl]formamide |
InChI |
InChI=1S/C15H14N2O5S/c1-11-2-8-14(9-3-11)23(21,22)15(16-10-18)12-4-6-13(7-5-12)17(19)20/h2-10,15H,1H3,(H,16,18) |
InChI Key |
ZIRGPAADGQNNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)

![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)




![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)

